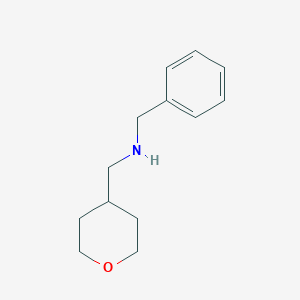

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

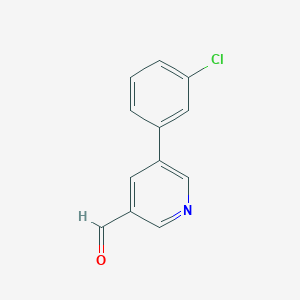

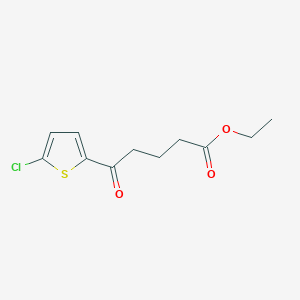

The molecular structure of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde comprises a benzaldehyde core substituted with two hydroxy groups and a morpholin-4-ylmethyl group. The exact 3D structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Morpholinium Salts : Kurskova et al. (2021) conducted a study synthesizing morpholinium salts involving the reaction of benzaldehyde with malononitrile, using morpholine. This study explores the creation of morpholinium salts of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, offering insights into novel synthetic routes (Kurskova et al., 2021).

Formation of Oxazaheterocycles : Palchikov (2015) reported the formation of oxazaheterocycles from the reaction of 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents, yielding morpholin-2-, -3-one, and -2,3-dione derivatives (Palchikov, 2015).

Structural Analysis of Mannich Bases : Franklin et al. (2011) performed a structural and spectral analysis of a Mannich base, providing information on the methylene group bridging morpholine and benzothiazole in the compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione (Franklin et al., 2011).

Synthesis of Cyclohexadienes : Nitta et al. (1992) explored the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine, leading to the synthesis of 1,5-dimethoxycarbonyl-2-methyl-4-morpholino-6-phenyl-1,3-cyclohexadiene, a compound showing potential calcium channel-blocking activity (Nitta et al., 1992).

Biological and Pharmaceutical Research

Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives using morpholine, which exhibited significant antimicrobial activities against various microorganisms, suggesting its potential in pharmaceutical applications (Bektaş et al., 2007).

Antimalarial and Antiproliferative Activities : Jarrahpour et al. (2015) prepared Schiff bases of morpholine and evaluated them for antimalarial and antiproliferative activities. This research indicates the potential use of these compounds in combating malaria and certain cancers (Jarrahpour et al., 2015).

Propiedades

IUPAC Name |

2,4-dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-8-9-1-2-11(15)10(12(9)16)7-13-3-5-17-6-4-13/h1-2,8,15-16H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRXTHOKDPMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)

![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)